
3-(2-Amino-3-nitrophenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-b-Amino-3-nitrobenzenepropanol is an organic compound that features both an amino group and a nitro group attached to a benzene ring, along with a propanol side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-b-Amino-3-nitrobenzenepropanol typically involves multi-step organic reactions. One common method starts with the nitration of benzene to introduce the nitro group. This is followed by the introduction of the amino group through a reduction reaction. The final step involves the addition of the propanol side chain through a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of (S)-b-Amino-3-nitrobenzenepropanol may involve more efficient and scalable methods such as catalytic hydrogenation for the reduction step and continuous flow reactors for the substitution reactions. These methods ensure higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-b-Amino-3-nitrobenzenepropanol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary, but typically involve strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso derivatives, while reduction of the nitro group results in the formation of aniline derivatives.
Aplicaciones Científicas De Investigación
(S)-b-Amino-3-nitrobenzenepropanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (S)-b-Amino-3-nitrobenzenepropanol exerts its effects involves interactions with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
®-b-Amino-3-nitrobenzenepropanol: The enantiomer of (S)-b-Amino-3-nitrobenzenepropanol, differing in the spatial arrangement of atoms.
3-Nitrobenzylamine: Lacks the propanol side chain but shares the nitro and amino groups.
4-Nitrobenzylamine: Similar structure but with the nitro group in a different position on the benzene ring.
Uniqueness
(S)-b-Amino-3-nitrobenzenepropanol is unique due to its specific combination of functional groups and the spatial arrangement of atoms, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H12N2O3 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
3-(2-amino-3-nitrophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12N2O3/c10-9-7(4-2-6-12)3-1-5-8(9)11(13)14/h1,3,5,12H,2,4,6,10H2 |
Clave InChI |
YIFHCGZZVAQNBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)[N+](=O)[O-])N)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


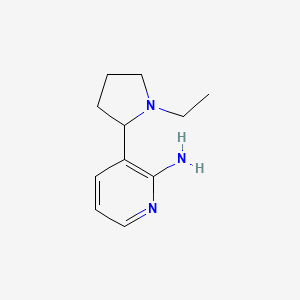
![2-[1-(Methylamino)cyclobutyl]acetic acid;hydrochloride](/img/structure/B11821306.png)


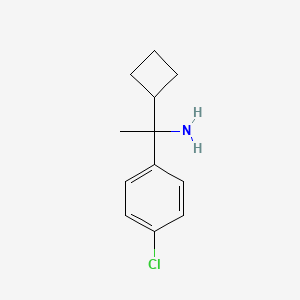

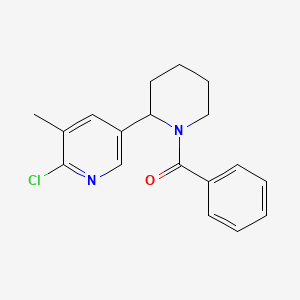

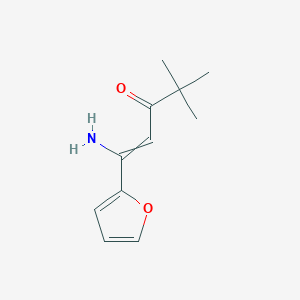


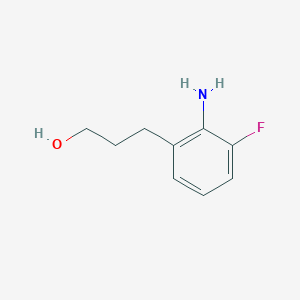
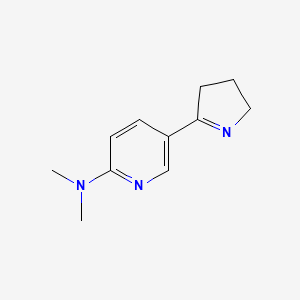
![3-([(Tert-butoxy)carbonyl]amino)hex-5-ynoic acid](/img/structure/B11821376.png)
